Technical Profile: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
Technical Profile: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
The following technical guide provides an in-depth analysis of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one , a halogenated pyridazinone derivative with significant utility as a privileged scaffold in agrochemical discovery and pharmaceutical intermediate chemistry.
[1]
Executive Summary
5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7) is a specialized heterocyclic compound belonging to the class of N-substituted pyridazin-3(2H)-ones. Characterized by a pyridazinone core substituted with a chlorine atom at the C5 position and a meta-chlorophenyl group at C6, this molecule exhibits potent biological activity profiles.
Primarily recognized for its insecticidal and antifungal properties , it acts as a potent inhibitor in specific mitochondrial or photosynthetic electron transport pathways in target organisms. In drug development, the 3(2H)-pyridazinone scaffold is a validated pharmacophore for designing COX-2 inhibitors, p38 MAP kinase inhibitors, and cardiotonic agents, making this specific chlorinated derivative a critical building block for Structure-Activity Relationship (SAR) exploration.
Chemical Identity & Physicochemical Properties[2][3]
The compound is defined by its lipophilic dichlorinated structure, which enhances membrane permeability—a critical feature for its bioactivity.
| Property | Specification |
| Chemical Name | 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one |
| CAS Number | 849021-00-7 |
| Molecular Formula | C₁₁H₈Cl₂N₂O |
| Molecular Weight | 255.10 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 119–121 °C |
| Solubility | Soluble in DMSO, DMF, Acetone, Chloroform; Insoluble in Water |
| pKa (Calculated) | ~ -0.5 (Protonation of carbonyl oxygen) |
| LogP (Predicted) | 2.8 – 3.2 (High Lipophilicity) |
Synthesis & Manufacturing Logic
The synthesis of this compound requires a convergent approach, typically starting from mucochloric acid. The process involves Friedel-Crafts arylation followed by cyclization and selective functionalization.
Retrosynthetic Analysis
The molecule can be deconstructed into three key synthons:
-
Mucochloric Acid : Provides the C4-C5-C3 backbone.
-
Chlorobenzene : Provides the C6 aryl group.
-
Methylating Agent : Introduces the N-methyl group.
Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Arylation
Precursor Formation: 3,4-Dichloro-5-(3-chlorophenyl)furan-2(5H)-one
-
Reagents: Mucochloric acid, Chlorobenzene, Aluminum Chloride (AlCl₃).
-
Mechanism: Electrophilic aromatic substitution. The pseudo-aldehyde of mucochloric acid is activated by AlCl₃, facilitating attack by chlorobenzene.
-
Note: This step typically yields a mixture of isomers; purification is required to isolate the meta-isomer if starting from chlorobenzene, or 1-bromo-3-chlorobenzene is used with lithiation for regio-control.
Step 2: Cyclization & Selective Reduction
Intermediate: 5-Chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one
-
Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol/Acetic Acid.
-
Process: The furanone reacts with hydrazine to open the ring and recyclize into the pyridazinone.
-
Critical Technical Detail: The direct cyclization of mucochloric acid derivatives often yields 4,5-dichloro species. To obtain the 5-chloro-4-hydro core, a selective reductive dehalogenation is performed (often in situ or as a secondary step using Zn/AcOH or HI/P) to remove the chlorine at the C4 position while retaining the C5 chlorine.
Step 3: N-Alkylation (The Target Compound)
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Potassium Carbonate (K₂CO₃), Acetone or DMF.
-
Protocol:
-
Dissolve 5-chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one (1.0 eq) in anhydrous acetone.
-
Add K₂CO₃ (1.5 eq) and stir for 30 min to generate the anion.
-
Add MeI (1.2 eq) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The N-methyl product is less polar than the NH precursor.
-
Figure 1: Synthetic pathway converting mucochloric acid to the target N-methyl pyridazinone.
Biological Activity & Mechanism of Action
Agrochemical Applications (Primary Utility)
This compound is structurally homologous to commercial pyridazinone herbicides (e.g., Pyridate) and insecticides (e.g., Pyridaben).
-
Insecticidal Activity: High efficacy against Plutella xylostella (Diamondback moth). The mechanism involves inhibition of mitochondrial Complex I (METI), disrupting cellular respiration.
-
Antifungal Activity: Demonstrated activity against Gibberella zeae and Fusarium oxysporum.[1][2] The lipophilic meta-chlorophenyl group facilitates penetration of fungal cell walls.
Pharmaceutical Potential (Scaffold Utility)
In drug discovery, this molecule serves as a "privileged structure" for:
-
p38 MAP Kinase Inhibition: The pyridazinone carbonyl and N2-methyl group can serve as hydrogen bond acceptors/donors in the ATP-binding pocket of kinases.
-
COX-2 Inhibition: The 5,6-substitution pattern mimics the vicinal diaryl structure required for COX-2 selectivity.
Figure 2: Structure-Activity Relationship (SAR) breakdown of the key pharmacophores.
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
Validating the N-Methylation step.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).
-
Dissolution: Add 5-chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one (241 mg, 1.0 mmol) to 10 mL of dry Acetone.
-
Base Addition: Add anhydrous Potassium Carbonate (207 mg, 1.5 mmol). The suspension typically turns yellow.
-
Alkylation: Add Methyl Iodide (0.08 mL, 1.2 mmol) via syringe. Caution: MeI is a carcinogen; use a fume hood.
-
Reaction: Stir at room temperature for 6 hours. Monitor by TLC (Silica gel, 30% EtOAc/Hexane). The starting material (Rf ~0.2) should disappear, replaced by the product (Rf ~0.5).
-
Work-up: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from Ethanol/Water (9:1) to yield white crystals (Yield ~85%).
Protocol B: Antifungal Susceptibility Assay (Poisoned Food Technique)
Validating biological activity.
-
Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 min.
-
Dosing: Dissolve the test compound in DMSO. Add to molten PDA (45°C) to achieve final concentrations of 25, 50, and 100 µg/mL.
-
Plating: Pour into Petri dishes. Allow to solidify.
-
Inoculation: Place a 5mm mycelial disk of Fusarium oxysporum in the center of the plate.
-
Incubation: Incubate at 25°C for 72-96 hours.
-
Measurement: Measure colony diameter. Calculate % inhibition relative to DMSO control.
-
Formula:
(where C = control diameter, T = treatment diameter).
-
Safety & Handling
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Disposal: Halogenated organic waste. Do not drain.
References
-
Cao, S., et al. (2009).[1] Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3684-3693. Retrieved from [Link]
-
Ye, Y., et al. (2015). N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella. International Journal of Molecular Sciences, 16(1), 1607-1618. Retrieved from [Link]
-
Siddiqui, A. A., et al. (2010). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. SAR and QSAR in Environmental Research. Retrieved from [Link]
